molecular formula C4H7N3O2 B2724297 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine CAS No. 1248686-68-1

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine

Cat. No. B2724297
CAS RN: 1248686-68-1
M. Wt: 129.119
InChI Key: JABBATSLQZTQHA-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, also known as MMDA, is a chemical compound that has been studied for its potential applications in scientific research. MMDA is a heterocyclic amine that contains an oxadiazole ring, which has been shown to possess a variety of biological activities. In

Scientific Research Applications

Organic Synthesis and Material Science

Photocatalytic Synthesis : The photochemical synthesis of 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles demonstrates the utility of 1,2,4-oxadiazoles in creating fluorinated heterocyclic compounds, which are valuable in material science and pharmaceuticals. This methodology indicates the potential of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine derivatives in synthesizing complex molecules through photoreaction (Buscemi et al., 2001).

Synthetic Versatility : The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one demonstrates the broad utility of 1,2,4-oxadiazole derivatives in protecting monosubstituted acetamidines. Such compounds serve as intermediates in various synthetic routes, showcasing the versatility of oxadiazoles in organic synthesis (Moormann et al., 2004).

Novel Synthetic Methods : A novel method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives highlights the innovative approaches being developed in the field. This method utilizes a Ugi-4CR/aza-Wittig sequence, offering an efficient and alternative pathway to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Medicinal Chemistry

Anticancer Activity : The design and synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives and their evaluation against human cancer cell lines demonstrate the potential of 1,2,4-oxadiazole derivatives in developing new anticancer agents. These compounds exhibit good to moderate activity, showcasing the promise of oxadiazole derivatives in oncology (Yakantham et al., 2019).

properties

IUPAC Name

3-(methoxymethyl)-1,2,4-oxadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABBATSLQZTQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine

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